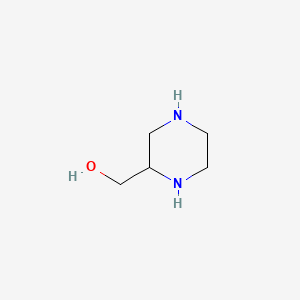

Piperazin-2-ylmethanol

描述

Significance of Piperazine (B1678402) Scaffolds in Contemporary Chemical and Biological Research

The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. benthamdirect.comresearchgate.net This six-membered ring containing two nitrogen atoms at opposing positions provides a combination of properties that are highly desirable in drug development. nih.gov The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile. nih.gov

Piperazine scaffolds are known to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. benthamdirect.comresearchgate.netresearchgate.net The flexibility of the piperazine core allows medicinal chemists to construct molecules with specific three-dimensional arrangements, facilitating optimal binding to target proteins and enzymes. benthamdirect.comresearchgate.net The ability to readily form salts and the inherent basicity of the piperazine nitrogens also contribute to its widespread use in improving the bioavailability of drug candidates. taylorandfrancis.com

Historical Context of Piperazine Derivativization in Drug Discovery

The journey of piperazine in medicine began with its use as an anthelmintic agent to treat parasitic worm infections. researchgate.nettaylorandfrancis.comnih.gov This initial application highlighted the biological activity of the piperazine core and spurred further investigation into its potential. Over the decades, chemists have systematically explored the derivatization of the piperazine ring, leading to the discovery of a vast number of clinically significant drugs. wikipedia.org

The process of derivatization involves chemically modifying the piperazine structure, often by attaching different functional groups to one or both of its nitrogen atoms. This has led to the development of major drug classes, including antipsychotics, antidepressants, and antihistamines. researchgate.netnih.gov The historical success of piperazine-containing drugs has solidified its status as a cornerstone in drug discovery, with researchers continuously exploring new ways to utilize this versatile scaffold to address a wide array of diseases. nih.gov The development of synthetic methodologies, such as N-alkylation and reductive amination, has further facilitated the creation of diverse libraries of piperazine derivatives for biological screening. nih.gov The ongoing research into piperazine derivatives, including compounds like Piperazin-2-ylmethanol, underscores the enduring importance of this heterocyclic motif in the quest for novel and effective medicines. researchgate.net

Detailed Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound, highlighting its potential in different therapeutic areas.

One area of significant interest is in the development of agents targeting σ-receptors. A series of chiral nonracemic (piperazin-2-yl)methanols with various N-4 substituents were synthesized starting from (S)-serine. researchgate.net These compounds demonstrated affinity for both σ1 and σ2 receptors, with some derivatives showing high affinity and selectivity. researchgate.net For instance, certain substitutions on the piperazine nitrogen resulted in compounds with high σ1 affinity. researchgate.net

In the field of oncology, derivatives of this compound have been investigated for their cytotoxic effects. Studies have explored the impact of these compounds on various cancer cell lines. researchgate.net For example, specific indole (B1671886) derivatives incorporating the piperazin-2-ylmethyl moiety have shown significant cell growth inhibitory activity against liver, breast, and colon cancer cell lines. researchgate.net

Furthermore, the synthesis of azole piperazine derivatives that mimic the natural substrate of Mycobacterium tuberculosis cytochrome P450 CYP121A1 has been a focus of anti-tuberculosis research. unesp.br These efforts include the preparation of compounds where a CH2-imidazole or CH2-triazole group replaces a keto group to enhance binding to the heme of the target enzyme. unesp.br

The synthetic versatility of this compound is also a key aspect of its research utility. Various synthetic routes have been developed, including those starting from amino acids like serine. researchgate.netvulcanchem.com These methods allow for the creation of a diverse range of derivatives with controlled stereochemistry, which is crucial for their biological activity. researchgate.netvulcanchem.com

Below is a data table summarizing some of the research findings on this compound derivatives.

| Derivative Class | Starting Material | Key Synthetic Step | Biological Target/Activity | Research Focus |

| Chiral (piperazin-2-yl)methanols | (S)-serine | Reaction of chloroacetamide with primary amines | σ1 and σ2 receptors | Development of σ-receptor ligands |

| Indole derivatives | (Piperazin-2-yl)methanol | Not specified | Cytotoxicity in cancer cell lines | Anticancer agents |

| Azole piperazine derivatives | Not specified | Replacement of keto group with CH2-imidazole/triazole | Mycobacterium tuberculosis CYP121A1 | Anti-tuberculosis drug discovery |

Structure

3D Structure

属性

IUPAC Name |

piperazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951434 | |

| Record name | (Piperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28795-50-8 | |

| Record name | (Piperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazin 2 Ylmethanol and Its Derivatives

Stereoselective Synthesis Approaches

The chirality of piperazin-2-ylmethanol is a critical determinant of its biological activity, necessitating the development of stereoselective synthetic methods to obtain enantiomerically pure forms.

Chiral Pool Synthesis Strategies for Enantiopure Piperazin-2-ylmethanols

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure starting materials from nature, such as amino acids and sugars, to construct complex chiral molecules. wikipedia.orgnih.gov This approach efficiently transfers the inherent chirality of the starting material to the final product. wikipedia.org

A notable example involves the synthesis of chiral nonracemic (piperazin-2-yl)methanols starting from the proteinogenic amino acid (S)-serine. researchgate.net This method ensures the stereochemical integrity is transferred from the starting amino acid to the final piperazine (B1678402) product. researchgate.net The process often involves the creation of a bicyclic piperazinedione intermediate, which is then reduced to the desired this compound derivative. researchgate.net The use of natural precursors like (R)- and (S)-glutamate has also been reported for preparing stereoisomeric bicyclic piperazine derivatives. researchgate.net

Another documented approach involves enzymatic resolution. For instance, (R)-Piperazin-2-yl-methanol can be synthesized through the enzymatic resolution of racemic piperazine-2-carbonitrile (B67463) using lipase (B570770) B from Candida antarctica. The resulting enantiopure nitrile is then reduced to the corresponding alcohol.

Table 1: Examples of Chiral Pool Starting Materials for this compound Synthesis

| Chiral Starting Material | Resulting this compound Derivative | Key Synthetic Step | Reference |

| (S)-Serine | (S)-Piperazin-2-ylmethanol derivatives | Formation of bicyclic piperazinediones | researchgate.net |

| Racemic piperazine-2-carbonitrile | (R)-Piperazin-2-yl-methanol | Enzymatic resolution with Lipase B | |

| (R)- and (S)-Glutamate | Stereoisomeric bicyclic piperazine derivatives | Dieckmann analogous cyclization | researchgate.net |

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis offers a direct route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uvic.ca This strategy is highly sought after for its efficiency and atom economy.

In the context of piperazine synthesis, palladium-catalyzed asymmetric allylic alkylation has been developed to produce highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.govnih.gov The use of electron-deficient PHOX ligands in conjunction with a palladium catalyst has proven effective in delivering α-tertiary piperazin-2-ones with good yields and high enantioselectivities. nih.gov

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These products can be subsequently converted to the corresponding chiral piperazines without loss of optical purity. rsc.org Ruthenium diamine catalysts have also been employed for the asymmetric hydrogenation of dihydropyrazine (B8608421) derivatives, leading to chiral piperazines. researchgate.net

Classical and Modern Synthetic Routes to the Piperazine Core

The construction of the piperazine ring itself is a fundamental aspect of synthesizing this compound and its analogs. A variety of classical and modern methods are employed to achieve this heterocyclic framework.

Reductive Amination Protocols for N-Alkylated Derivatives

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly useful for introducing substituents onto the nitrogen atoms of the piperazine ring. mdpi.commdpi.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. iau.ir

This protocol is frequently used for the N-alkylation of piperazine derivatives. mdpi.com For instance, the synthesis of (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol can be achieved through the reductive amination of 3-chlorobenzaldehyde (B42229) with piperazine-2-carbaldehyde. The process involves the initial formation of an imine, followed by a stereocontrolled reduction. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. iau.irorganic-chemistry.org Zirconium borohydride–piperazine complex has also been reported as a mild and efficient reagent for this purpose. iau.ir

Stereoselective reductive amination is a key step in synthesizing certain complex piperazine derivatives, where a Lewis acid like Ti(OiPr)₄ can be crucial for achieving the desired stereochemistry. acs.org

Cyclization Reactions for Piperazine Ring Formation

Cyclization reactions are fundamental to constructing the heterocyclic piperazine core. These methods often involve the formation of two C-N bonds to close the six-membered ring.

One approach involves the reaction of a chloroacetamide derivative with a primary amine to yield diastereomeric bicyclic piperazinediones, which can then be reduced to the desired piperazine. researchgate.net Another strategy is the intramolecular cyclization of amino acids, for example, using EDC coupling. researchgate.net

A more recent development is the catalytic reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group through a sequential double Michael addition of nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization. mdpi.comnih.gov This process involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the piperazine ring. mdpi.com

A Dieckmann-analogous cyclization has also been used to generate a bicyclic framework, which can then be further modified to produce piperazine derivatives. researchgate.net Additionally, a domino reaction sequence involving an aldol (B89426) condensation, alkene isomerization, and intramolecular hetero-Diels-Alder cycloaddition has been reported for the synthesis of [2.2.2]-diazabicyclic structures. researchgate.net

Table 2: Overview of Cyclization Strategies for Piperazine Ring Formation

| Cyclization Method | Starting Materials | Key Intermediates | Reference |

| Chloroacetamide Reaction | Chloroacetamide derivative, primary amine | Bicyclic piperazinediones | researchgate.net |

| Catalytic Reductive Cyclization | Primary amines, nitrosoalkenes | Dioximes, diimine | mdpi.comnih.gov |

| Dieckmann-analogous Cyclization | (R)- and (S)-Glutamate derivatives | Bicyclic ketones | researchgate.net |

| Domino Reaction | Not specified | [2.2.2]-diazabicyclic structures | researchgate.net |

Strategic Derivatization of this compound at Nitrogen and Carbon Positions

Once the core this compound scaffold is synthesized, further derivatization at the nitrogen and carbon atoms allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

Nitrogen Derivatization: The two nitrogen atoms of the piperazine ring offer sites for functionalization. nih.gov N-alkylation is commonly achieved through reductive amination, as previously discussed, or by nucleophilic substitution with alkyl halides. mdpi.com For example, reacting piperazine with 2-chloroethylamine (B1212225) hydrochloride can introduce an ethylamine (B1201723) substituent. vulcanchem.com The introduction of aryl groups is often accomplished via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com Acyl groups can also be introduced at the nitrogen positions. acs.org

Carbon Derivatization: The hydroxymethyl group at the C-2 position is a key site for modification. Oxidation of this primary alcohol using reagents like potassium permanganate (B83412) or chromium trioxide can yield the corresponding aldehyde or carboxylic acid. Conversely, the carbonyl group of a piperazin-2-one (B30754) can be reduced to an alcohol. The carbon atoms of the piperazine ring itself can also be functionalized, for instance, through α-lithiation of an N-Boc protected piperazine followed by alkylation. researchgate.net

Process Chemistry Considerations and Scale-Up Methodologies

The transition from a laboratory-scale synthesis of this compound and its derivatives to a large-scale industrial process introduces a unique set of challenges and considerations. The primary goals of process chemistry are to develop a manufacturing route that is not only safe, robust, and economically viable but also environmentally sustainable. researchgate.net This requires meticulous optimization of reaction parameters, careful selection of reagents and solvents, and the implementation of efficient purification and isolation protocols.

Key considerations in the scale-up of synthetic routes to piperazine-containing compounds include managing reaction thermodynamics, controlling impurities, and ensuring the physical form of the final product is consistent. scripps.edu For instance, reactions that are easily managed in a laboratory flask, such as those requiring cryogenic temperatures or involving heterogeneous mixtures, can become significant engineering challenges in large reactors. scripps.edubeilstein-journals.org

Reaction Conditions and Optimization

A critical aspect of process development is the optimization of reaction conditions to maximize yield and minimize the formation of by-products. Many synthetic methods for creating C-substituted piperazines, a class that includes this compound, involve multi-step sequences or challenging chemical transformations. researchgate.net

One significant challenge is the management of temperature. For example, certain C-H functionalization strategies for piperazines, such as α-lithiation, require cryogenic temperatures around -78 °C. beilstein-journals.org Maintaining such low temperatures on a multi-kilogram or larger scale is energy-intensive and requires specialized equipment, adding considerable cost to the manufacturing process. beilstein-journals.org Process chemists, therefore, often seek alternative routes or catalysts that can operate at more moderate temperatures.

The choice of reagents and their stoichiometry is also paramount. In the large-scale synthesis of Venetoclax, a drug containing a piperazine moiety, an excess of piperazine (8 equivalents) was used to react with an intermediate. This strategy was employed to minimize the formation of the undesired product resulting from double addition. mdpi.com While effective, using a large excess of a reagent on an industrial scale necessitates robust procedures for its removal and recovery to ensure the process is cost-effective and environmentally friendly. researchgate.net Similarly, the solubility of reagents can impact scalability; the use of cesium carbonate, for example, proved difficult in a large-scale synthesis of a piperidine (B6355638) derivative due to its poor solubility, a problem that can also be encountered in piperazine syntheses. mdpi.com

Solvent Selection and Work-Up Procedures

Solvent selection extends beyond simply dissolving reactants. On a large scale, factors such as flash point, toxicity, environmental impact, and cost are critical. scripps.edu Solvents that are common in laboratory settings, such as pentane, diethyl ether, chloroform, and dichloromethane (B109758) (DCM), are often avoided in production environments due to safety and environmental concerns. scripps.edu Process chemists prefer solvents like methyl tert-butyl ether (MTBE), heptane, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and isopropyl acetate. scripps.edu The development of an efficient process for a 5-piperazinylquinaldine derivative, for example, involved careful selection of solvents to facilitate both the reaction and the subsequent isolation of the product. acs.org

Work-up and isolation procedures must also be scalable. Laboratory techniques like decanting and drying with solid desiccants are not practical for large volumes. scripps.edu Instead, process chemistry relies on techniques like phase separations, extractions, and azeotropic distillation to remove water and other solvents. scripps.edu Crystallization is the preferred method for purification on a large scale as it can effectively remove impurities in a single step, is reproducible, and controls the final physical form of the active pharmaceutical ingredient (API). scripps.edu In the development of a route to a bicyclic piperazine derivative, a key intermediate was crystallized as a hemifumarate salt to ensure high purity before the final step. acs.org

Impurity Control and Strategic Route Design

Furthermore, the development of a process for the drug Bosentan involved creating a novel purification method to remove critical dimer and hydroxy impurities by forming an ammonium (B1175870) salt, which allowed for the achievement of >99.9% purity. acs.org Such strategies are essential for meeting the stringent purity requirements of regulatory agencies.

The table below summarizes common challenges encountered during the scale-up of piperazine derivative syntheses and the corresponding strategies employed by process chemists to mitigate them.

| Challenge | Laboratory-Scale Approach | Process Scale-Up Consideration & Mitigation Strategy | Reference |

| Extreme Temperatures | Use of dry ice/acetone baths (-78 °C) for reactions like α-lithiation. | High energy cost and specialized equipment needed. Strategy: Develop alternative routes using catalysts that function at moderate temperatures; process engineering to ensure efficient heat transfer. | beilstein-journals.org |

| Reagent Stoichiometry | Reagents often used in slight excess without recovery. | Cost and environmental impact of excess reagents. Strategy: Use a large excess to control selectivity (e.g., minimize dialkylation) followed by implementation of a recovery and recycling protocol for the excess reagent. | researchgate.netmdpi.com |

| Difficult Separations | Chiral chromatography or classical resolution for enantiomer separation. | Low throughput and high cost. Strategy: Asymmetric synthesis using chiral catalysts or starting from a chiral pool material (e.g., L-aspartic acid) to avoid resolution steps. | acs.orgresearchgate.net |

| Reagent Solubility | Use of specialized solvents or vigorous stirring to manage poorly soluble reagents like cesium carbonate. | Poor mixing and inconsistent reaction rates in large reactors. Strategy: Screen for alternative, more soluble bases or reagents; utilize phase transfer catalysts to facilitate reactions between different phases. | mdpi.comacs.org |

| Solvent Choice | Frequent use of chlorinated solvents (DCM, chloroform) or low flash-point ethers (diethyl ether). | Safety (flammability, toxicity) and environmental regulations. Strategy: Replace with safer, greener solvents like 2-MeTHF, heptane, or isopropyl acetate; develop solvent recovery systems. | scripps.edu |

| Product Purification | Routine use of column chromatography. | Not economically or practically feasible for multi-ton quantities. Strategy: Design the synthesis to yield a crystalline product; optimize crystallization conditions (solvent/antisolvent, temperature, seeding) for purification. | scripps.eduacs.org |

The successful scale-up of synthetic methodologies for this compound and its derivatives hinges on a multidisciplinary approach that integrates synthetic organic chemistry with chemical engineering principles. By anticipating and addressing challenges related to reaction conditions, solvent handling, and impurity management, process chemists can develop robust and efficient manufacturing processes suitable for commercial production.

Medicinal Chemistry and Pharmacological Investigations of Piperazin 2 Ylmethanol Derivatives

Role as a Privileged Scaffold in Contemporary Drug Design

The piperazine (B1678402) ring is a frequently utilized heterocyclic motif in the development of new drugs, earning it the designation of a "privileged scaffold." nih.govresearchgate.netresearchgate.net This is attributed to its unique structural and physicochemical properties. The presence of two nitrogen atoms in a six-membered ring provides a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance. nih.govresearchgate.net These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, while also enhancing affinity and specificity for biological targets. nih.gov

The piperazin-2-ylmethanol framework, a specific derivative of piperazine, offers additional advantages for drug design. The hydroxyl group and the chiral center at the 2-position provide opportunities for further chemical modification and stereospecific interactions with target proteins. researchgate.netacs.org This allows for the fine-tuning of a compound's pharmacological profile. The versatility of the piperazine scaffold, including the this compound moiety, enables the synthesis of a wide array of structurally diverse derivatives with potential applications across various therapeutic areas, including cancer and infectious diseases. nih.govresearchgate.netprimescholars.com The ability to easily modify the piperazine core has made it an invaluable tool for medicinal chemists aiming to optimize both the pharmacokinetic and pharmacodynamic properties of new drug candidates. nih.gov

Ligand Design and Receptor Interaction Studies

Sigma Receptor Ligands Derived from this compound

Derivatives of this compound have been extensively investigated as ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and are overexpressed in many types of tumor cells. researchgate.netacs.org The development of selective σ receptor ligands is a significant area of research, particularly in the context of oncology. acs.org

Research has demonstrated that chiral (piperazin-2-yl)methanol derivatives can exhibit high affinity for the σ1 receptor. researchgate.netacs.org Structure-activity relationship (SAR) studies have revealed key features that govern this affinity. For instance, the presence of an N-4 substituent with an additional phenyl residue has been found to be advantageous for high σ1-receptor affinity. researchgate.net

One study highlighted a p-methoxybenzyl substituted piperazine derivative, which displayed a high σ1-receptor affinity with a Ki value of 12.4 nM. researchgate.net This compound also showed selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors. researchgate.net Further modifications, such as homologation of the piperazine ring to a 1,4-diazepane ring, have been shown to significantly improve σ1 receptor affinity and selectivity over the σ2 receptor. A 1,4-dibenzyl derivative of a 1,4-diazepane, for example, exhibited a Ki value of 7.4 nM for the σ1 receptor and a 53-fold selectivity over the σ2 receptor. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are a primary driver for σ1 binding. researchgate.net Generally, piperazine derivatives with aromatic N-1 substituents demonstrate significant selectivity for σ1 receptors over other receptor types like NMDA and opioid receptors.

Table 1: σ1 Receptor Affinity of Selected this compound Derivatives

| Compound | N-4 Substituent | Ring Structure | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) |

| 3d | p-Methoxybenzyl | Piperazine | 12.4 researchgate.net | High (selective over σ2, NMDA, κ-opioid, μ-opioid) researchgate.net |

| 4a | Benzyl (B1604629) | 1,4-Diazepane | 7.4 researchgate.net | 53-fold researchgate.net |

While many this compound derivatives show a preference for the σ1 receptor, some also interact with the σ2 receptor. researchgate.net Both enantiomers of certain piperazine derivatives, prepared from (S)- and (R)-aspartate, have demonstrated high affinities for both σ1 and σ2 receptors. researchgate.net The development of ligands with specific affinities for either σ1 or σ2, or with dual activity, is a key focus in medicinal chemistry due to the distinct and sometimes opposing roles these receptors play in cellular processes. acs.org The structural diversity of known σ receptor ligands has made the development of precise pharmacophore models challenging, though ligand-based modeling remains a primary strategy for rational design. acs.org

σ1 Receptor Affinity and Selectivity Profiling

Antimycobacterial Agents Incorporating this compound Moieties

The rise of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new drugs with novel mechanisms of action. unesp.br Piperazine-containing compounds, including derivatives of this compound, have emerged as a promising class of antimycobacterial agents. nih.govnih.gov

One approach has focused on designing mimics of dicyclotyrosine (cYY), the natural substrate of the essential Mycobacterium tuberculosis enzyme CYP121A1. unesp.brnih.gov A series of 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives were synthesized as cYY mimics. nih.gov In this series, derivatives with halide or alkyl group substitutions at the 4-position of the phenyl rings showed promising antimycobacterial activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govresearchgate.net The more lipophilic, branched alkyl derivatives demonstrated optimal binding affinity with the CYP121A1 enzyme. nih.gov

Another study synthesized hybrid molecules containing a piperazine core and evaluated their activity against various mycobacterial strains. mdpi.com One compound, 1-[2-hydroxy-propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride, was particularly active against M. smegmatis and M. marinum. mdpi.com These findings underscore the potential of the this compound scaffold in developing new treatments for tuberculosis. researchgate.net

Table 2: Antimycobacterial Activity of Selected Piperazine Derivatives

| Compound Series | Target | Key Structural Features | Antimycobacterial Activity (MIC) |

| 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazines nih.gov | CYP121A1 | 4-halo or 4-alkyl substituted phenyl rings | 6.25 μg/mL nih.gov |

| Carbamoyloxy-piperazin-1-ium chlorides mdpi.com | M. smegmatis, M. marinum | Diphenylmethylpiperazin-1-ium chloride | 14.54 μM (M. smegmatis), 8.09 μM (M. marinum) mdpi.com |

Anticancer Research Applications of this compound Derivatives

The piperazine scaffold is a component of numerous FDA-approved anticancer drugs, highlighting its significance in oncology research. researchgate.net this compound derivatives have been explored for their cytotoxic activity against various cancer cell lines. mdpi.comnih.govnih.gov The overexpression of σ receptors in many tumor types makes σ receptor ligands derived from this compound attractive candidates for cancer therapy. researchgate.netacs.org

Studies have shown that enantiomeric piperazines prepared from aspartate can inhibit the proliferation of human multiple myeloma cells with IC50 values in the low micromolar range. researchgate.net In other research, piperazine-based compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, some aminophosphonate derivatives of piperazin-2-one (B30754) have been found to induce apoptosis through mitochondrial pathways. mdpi.com

A study on pyrimidine (B1678525) derivatives incorporating a this compound moiety investigated their potential as KRAS-G12D inhibitors. mdpi.com While the specific compound with the this compound group showed an IC50 greater than 20 μM in Panc1 cells, the study highlighted the importance of the piperazine substituent in influencing activity. mdpi.com Another study synthesized novel piperazinyl-methyl-3(2H)pyridazinone derivatives and found that compounds with methoxy (B1213986) groups on the phenyl ring exhibited high cytotoxic effects against lung and colon cancer cell lines. bohrium.com

Furthermore, piperazine-linked bergenin (B1666849) hybrids have demonstrated potent cytotoxic activity against tongue and oral cancer cell lines, inducing apoptosis and arresting the cell cycle at the G0/G1 phase. nih.gov These diverse examples illustrate the broad applicability of the this compound scaffold in the design and discovery of new anticancer agents. primescholars.comresearchgate.net

Exploration of Other Biological Targets and Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities beyond their primary targets, indicating a potential for diverse therapeutic applications. Research has revealed their engagement with various biological systems, including receptors and enzymes involved in a range of physiological processes.

One area of investigation is their effect on sigma (σ) receptors . Certain chiral, nonracemic (piperazin-2-yl)methanol derivatives have shown significant affinity for σ1 receptors. researchgate.net For instance, a derivative with a p-methoxybenzyl substituent exhibited a high affinity for the σ1 receptor with a Ki value of 12.4 nM. researchgate.net These compounds generally show selectivity for the σ1 receptor over the σ2 receptor and other receptors like NMDA, κ-opioid, and μ-opioid receptors. researchgate.net The interaction with sigma receptors is a key area of interest, as these receptors are overexpressed in many tumor cell lines, making their ligands potential candidates for cancer chemotherapy. researchgate.net

Derivatives of this compound have also been investigated for their potential as antimicrobial agents . Novel N,N'-bipyrazole piperazine derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. researchgate.net Some of these compounds have shown considerable activity against fungal strains like Fusarium oxysporum f. sp albedinis, with a minimum inhibitory concentration (MIC) of 5.0 μg/mL. researchgate.net The structural modifications on the piperazine core and the substituents on the phenyl rings play a crucial role in their antimicrobial specificity and efficacy. researchgate.net

Furthermore, the piperazine scaffold is a known pharmacophore in drugs targeting the central nervous system (CNS). nih.gov Consequently, derivatives of this compound have been explored for their neuropharmacological activities , including potential antidepressant and anxiolytic effects. nih.gov The mechanism often involves the modulation of monoamine pathways. nih.gov For example, some piperazine derivatives act as GABA receptor agonists, influencing GABAergic pathways which are critical for regulating neurotransmission.

The versatility of the this compound structure has also led to the exploration of its derivatives as inhibitors of other enzymes. For example, piperazine derivatives with a (2-hydroxyethyl) group have been studied as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in conditions like glaucoma and cancer. vulcanchem.com

The following table provides a summary of the diverse biological targets and activities of this compound derivatives:

| Biological Target/Activity | Key Findings |

| Sigma (σ) Receptors | High affinity and selectivity for σ1 receptors, suggesting potential in cancer therapy. researchgate.net |

| Antimicrobial Activity | Activity against fungal strains like Fusarium oxysporum, with potential for new anti-infective agents. researchgate.net |

| Neuropharmacological Activity | Modulation of monoamine and GABAergic pathways, indicating potential as antidepressants and anxiolytics. nih.gov |

| Enzyme Inhibition | Inhibition of enzymes like human carbonic anhydrase, with therapeutic potential for various diseases. vulcanchem.com |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different structural modifications influence their pharmacological profiles and for designing more potent and selective compounds.

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the piperazine ring and its appended groups significantly impact the biological activity of this compound derivatives.

For derivatives targeting sigma receptors , the substituents on the nitrogen atoms of the piperazine ring are critical. researchgate.net Studies have shown that a benzyl moiety at the 1-position and a p-methoxybenzyl moiety at the 4-position of the piperazine ring, combined with a methanol (B129727) side chain, result in high affinity for the σ1 receptor. researchgate.net Specifically, a p-methoxybenzyl substituted piperazine showed a Ki of 12.4 nM for the σ1 receptor. researchgate.net Replacing the methanol side chain with an ethanol (B145695) side chain slightly reduced the affinity but increased selectivity over the σ2 receptor. researchgate.net Furthermore, for some σ1 ligands, a cyclohexylmethyl or a butyl group are the preferred substituents at the 4-position, while a methyl group at the 2-position and a substituted benzyl group at the 1-position lead to the highest σ1 affinity. researchgate.net

In the context of antimycobacterial activity , the lipophilicity and electronic properties of the substituents play a significant role. mdpi.comsemanticscholar.org For instance, bulky lipophilic moieties like a benzyl or diphenylmethyl group at the piperazine nitrogen can improve activity against Mycobacterium tuberculosis. mdpi.comsemanticscholar.org Conversely, electron-withdrawing substituents on a phenyl ring attached to the piperazine can decrease or eliminate in vitro efficacy. mdpi.com The presence of a 3-CF3-phenylcarbamoyloxy fragment has been shown to notably enhance activity against M. tuberculosis H37Ra. semanticscholar.org

For coumarin-piperazine derivatives , the substituents on both the coumarin (B35378) and piperazine rings influence their activity. scienceopen.com For example, the presence of fluorine and methoxy groups on the phenyl ring attached to the piperazine increased activity against E. coli. scienceopen.com The type of substituent at the N-4 position of the piperazine ring dictates the affinity for α1A and D2 receptors, with an o-methoxyphenyl group showing the highest affinity. scienceopen.com

The following table summarizes the impact of key substituents on the biological activity of this compound derivatives:

| Derivative Class | Key Substituent Effects on Activity |

| Sigma Receptor Ligands | - A p-methoxybenzyl group at N-4 and a benzyl group at N-1 enhance σ1 affinity. researchgate.net- A cyclohexylmethyl or butyl group at the 4-position can also lead to high σ1 affinity. researchgate.net |

| Antimycobacterial Agents | - Bulky lipophilic groups (e.g., benzyl, diphenylmethyl) at the piperazine nitrogen improve activity. mdpi.comsemanticscholar.org- Electron-withdrawing groups on an attached phenyl ring can decrease efficacy. mdpi.com |

| Coumarin-Piperazine Hybrids | - Substituents on the phenyl ring of piperazine (e.g., fluorine, methoxy) modulate antibacterial activity. scienceopen.com- The substituent at the N-4 position of piperazine is crucial for receptor affinity (e.g., o-methoxyphenyl for α1A and D2 receptors). scienceopen.com |

Conformational Analysis and its Correlation with SAR

The three-dimensional arrangement of atoms, or conformation, of this compound derivatives is a critical determinant of their biological activity. The piperazine ring typically adopts a chair conformation, which influences the spatial orientation of its substituents and their ability to interact with biological targets.

For dermorphin analogues containing a piperazine ring, the conformation of the molecule is important for its opiate activity. nih.gov The replacement of a piperazin-2-one ring with a more flexible piperazine ring was found to be a key factor in either enhancing or reducing the opiate activities of these analogues. nih.gov This suggests that the conformational flexibility of the piperazine ring allows for optimal binding to opioid receptors.

In the case of chiral derivatives like (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol , the R-configuration imposes specific stereochemical constraints that lead to preferred conformations. The hydroxymethyl group adopts orientations that minimize steric hindrance with the piperazine ring nitrogens while maximizing favorable intramolecular interactions. These conformational preferences influence the molecule's physicochemical properties and, consequently, its biological activity profile.

The development of conformationally constrained analogues, such as 1,4-diazabicyclo[3.3.1]nonanes (aza-morphans), has been a strategy to probe the bioactive conformation of piperazine derivatives. researchgate.net By restricting the conformational freedom of the piperazine ring, researchers can gain insights into the specific spatial arrangement required for optimal receptor binding.

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool in understanding the SAR of this compound derivatives. Techniques like molecular docking and the development of pharmacophore models help to predict how these molecules bind to their targets and guide the design of new, more effective compounds. researchgate.net

Molecular docking studies have been used to predict the binding modes of this compound derivatives with their target proteins. For example, docking simulations can help visualize the interactions between a ligand and the active site of an enzyme or receptor, providing insights into the structural features that are important for binding.

Pharmacophore models for σ1 receptor ligands have been developed based on the structures of active this compound derivatives. researchgate.net These models typically consist of key features such as a central amine site flanked by two hydrophobic domains. nih.gov Such models are useful for screening virtual libraries of compounds to identify new potential ligands and for guiding the optimization of existing lead compounds. researchgate.net The results from these computational models often align well with experimental findings from receptor binding studies. researchgate.net

Furthermore, computational analysis, in conjunction with crystallographic data, is used to confirm the absolute configuration of chiral centers in these molecules, which is crucial for their biological activity.

Mechanism of Action Elucidation

Understanding the mechanism of action of this compound derivatives is fundamental to their development as therapeutic agents. This involves investigating how they interact with their molecular targets and the subsequent effects on cellular and molecular pathways.

Investigation of Cellular and Molecular Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are a consequence of their modulation of specific cellular and molecular pathways.

A primary mechanism of action for some piperazine derivatives is their role as GABA receptor agonists . By binding to GABA receptors, these compounds can enhance inhibitory neurotransmission in the central nervous system. This action on GABAergic pathways is responsible for their potential muscle relaxant, sedative, and anxiolytic effects. It is also the basis for the anthelmintic properties of some piperazines, as it can induce paralysis in parasites. wikipedia.org

In the context of cancer, piperazine derivatives have been shown to modulate pathways related to multidrug resistance (MDR) . Some derivatives can act as dual inhibitors of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), two proteins that are crucial in the development of MDR in cancer cells. By inhibiting these proteins, the piperazine derivatives can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cell lines.

Furthermore, certain piperazine derivatives have been found to induce mitotic arrest in cancer cells. For example, in colon cancer cells, these compounds can hamper tubulin polymerization, leading to cell cycle arrest and apoptosis. Studies have shown that some derivatives can significantly increase cell death in HT29 human colon cancer cells when combined with apoptotic ligands like TNF.

The interaction with sigma receptors also represents a key mechanism of action. researchgate.net As previously mentioned, the overexpression of these receptors in tumor cells makes them an attractive target for cancer therapy. Ligands for sigma receptors can inhibit cell proliferation in cancer cell lines. researchgate.net

Analysis of Binding Modes and Receptor Specificity

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to various biological targets. Understanding the molecular interactions that govern these binding events is crucial for rational drug design and the optimization of lead compounds. This section analyzes the binding modes and receptor specificity of these derivatives, drawing upon findings from receptor binding assays and computational molecular docking studies.

A significant body of research has focused on the interaction of this compound derivatives with sigma (σ) receptors, which are implicated in a variety of neurological disorders and are overexpressed in many tumor cell lines. researchgate.net Studies on chiral, nonracemic (piperazin-2-yl)methanols have revealed key structural features that determine affinity for the σ₁ receptor. It was discovered that incorporating an additional phenyl residue into the N-4 substituent enhances σ₁-receptor affinity. researchgate.net For instance, a derivative featuring a p-methoxybenzyl group at the N-4 position demonstrated a high affinity for the σ₁-receptor with a Kᵢ value of 12.4 nM. researchgate.net This compound also showed notable selectivity against σ₂-receptors, as well as NMDA, kappa-opioid, and mu-opioid receptors. researchgate.net The stereochemistry at the C-2 position of the piperazine ring, along with the nature of substituents at the N-1 and N-4 positions, plays a critical role in σ₁ affinity. researchgate.net Optimal affinity is often achieved with a methyl group at the C-2 position, a benzyl or dimethylallyl group at N-1, and a cyclohexylmethyl or butyl group at N-4. researchgate.net

Molecular docking studies have provided further insight into the binding of this compound analogues to their targets. For example, the binding mode of a derivative, [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol, was investigated in the context of voltage-sensitive sodium channels (VSSCs). vulcanchem.com These studies revealed that the 3-chlorobenzyl moiety settles into a hydrophobic cleft within the VSSC α-subunit, while the hydroxymethyl group is crucial for anchoring the ligand through hydrogen bonds with specific amino acid residues, namely Ser-798 and Lys-1422. vulcanchem.com Such detailed interaction mapping is fundamental to understanding the basis of a compound's activity.

The versatility of the piperazine scaffold allows for its derivatives to target a range of other receptors. Certain analogues have been identified as potent inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in tumor angiogenesis. nih.gov These compounds exhibited IC₅₀ values ranging from 0.2 to 42.20 µM, and docking studies confirmed that their inhibitory action is mediated by strong hydrogen bonding networks with residues in the enzyme's active site. nih.gov In another context, piperazine derivatives have been explored as dual-target ligands for histamine (B1213489) H₃ (H₃R) and σ₁ receptors. nih.gov The substitution pattern significantly influences affinity and selectivity. Replacing a piperazine ring with a piperidine (B6355638) moiety, for example, did not substantially alter H₃R affinity but was identified as a key element for achieving dual H₃/σ₁ activity. nih.gov The length of an alkyl chain connecting the piperazine core to other parts of the molecule was also found to modulate affinity, particularly for the H₃ receptor. nih.gov

The following tables summarize key research findings on the binding affinity and inhibitory concentrations of various this compound derivatives and related analogues.

Table 1: Binding Affinities (Kᵢ) of this compound Derivatives at Various Receptors This table is interactive. You can sort and filter the data.

| Compound | Target Receptor | Kᵢ (nM) | Source |

|---|---|---|---|

| p-Methoxybenzyl substituted piperazine 3d | σ₁-Receptor | 12.4 | researchgate.net |

| (S)-28b | σ₁-Receptor | 0.86 | researchgate.net |

| [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol analogue | 5-HT₁ₐ Receptor | 120 | vulcanchem.com |

| Compound 2 (tert-butyl analogue) | hH₃R | 16.0 | nih.gov |

| Compound 4 | hH₃R | 3.17 | nih.gov |

| Compound 4 | σ₁R | 1531 | nih.gov |

| Compound 5 | hH₃R | 7.70 | nih.gov |

| Compound 5 | σ₁R | 3.64 | nih.gov |

| Compound 11 | hH₃R | 6.2 | nih.gov |

| Compound 11 | σ₁R | 4.41 | nih.gov |

| Compound 11 | σ₂R | 67.9 | nih.gov |

| Compound 13 (tert-butyl analogue) | hH₃R | 37.8 | nih.gov |

Table 2: Inhibitory Concentrations (IC₅₀) of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target | IC₅₀ | Source |

|---|---|---|---|

| Piperazine Analogs | Thymidine Phosphorylase | 0.2 - 42.20 µM | nih.gov |

| Piperazine Derivative Analogues | Tubulin Polymerization | 8.7 µM | vulcanchem.com |

Furthermore, investigations into azole piperazine derivatives as mimics of dicyclotyrosine have provided structural evidence for their binding mode to the enzyme CYP121A1 from Mycobacterium tuberculosis. unesp.brresearchgate.net Crystal structures revealed that the imidazole (B134444) nitrogen of these derivatives coordinates directly with the heme iron in the enzyme's active site, with a binding distance of 2.2 Å. unesp.brresearchgate.net An additional hydrogen bond between the keto group of the piperazine ring and the residue Asn85 further stabilizes the complex. unesp.br This precise mode of binding highlights the potential for these compounds as inhibitors of essential pathogenic enzymes. unesp.br

Advanced Analytical Methodologies in Piperazin 2 Ylmethanol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and measuring piperazin-2-ylmethanol, often in the presence of other structurally similar compounds or complex matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of this compound, though it often necessitates a derivatization step. jfda-online.com Due to the polar nature of the alcohol and amine functional groups in this compound, direct analysis by GC can be challenging. Chemical derivatization is employed to convert these polar groups into less polar, more volatile forms that are more compatible with the GC environment. jfda-online.com This process not only improves chromatographic properties but can also enhance detection sensitivity and provide valuable structural information through the generation of characteristic mass spectra. jfda-online.com

For instance, the hydroxyl group can be converted to a silyl (B83357) ether or an ester, while the secondary amine in the piperazine (B1678402) ring can be acylated or alkylated. jfda-online.com The choice of derivatizing agent is critical and depends on the specific analytical needs, such as improving volatility, enhancing stability, or enabling better separation from interfering substances. jfda-online.com

A common challenge in GC-MS analysis is the potential for thermal degradation of the analyte in the injector or column. Derivatization helps to mitigate this by creating a more thermally stable molecule. jfda-online.com The mass spectrometer then provides definitive identification based on the fragmentation pattern of the derivatized this compound. This method has been successfully applied for the simultaneous quantification of various piperazine derivatives in different matrices, highlighting its sensitivity and precision. scholars.directscholars.direct

Table 1: Common Derivatization Approaches for GC-MS Analysis

| Functional Group | Derivatization Reaction | Common Reagents | Purpose |

| Hydroxyl (-OH) | Silylation | BSTFA, TMCS | Increase volatility and thermal stability. jfda-online.com |

| Secondary Amine (-NH-) | Acylation | Acetic anhydride, Trifluoroacetic anhydride | Improve chromatographic peak shape and thermal stability. jfda-online.com |

| Secondary Amine (-NH-) | Alkylation | Alkyl halides (e.g., methyl iodide) | Increase volatility and modify fragmentation patterns. jfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the analysis of this compound in complex matrices such as biological fluids and environmental samples. restek.com Unlike GC-MS, LC-MS can often analyze polar compounds like this compound directly without the need for derivatization. uj.edu.pl The separation is achieved by passing the sample through a liquid chromatography column, after which the analyte is ionized and detected by the mass spectrometer.

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. restek.comcore.ac.uk This is particularly prevalent in complex biological matrices. restek.comnih.gov To overcome this, various sample preparation techniques are employed, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE), to remove interfering substances before analysis. scholars.directlcms.cz

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the reliable quantification of this compound even at low concentrations. restek.com This technique has been instrumental in pharmacokinetic studies and the analysis of hypotensive compounds in complex mixtures. uj.edu.plnih.gov The development of robust LC-MS/MS methods is crucial for obtaining accurate and reproducible data in these challenging applications. restek.com

Spectroscopic Characterization Methods in Academic Research

Spectroscopic techniques are fundamental for the detailed structural elucidation and functional group analysis of this compound, providing critical insights for academic and industrial research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the piperazine ring, the methylene (B1212753) group, and the hydroxyl group will each produce distinct signals. The chemical shifts of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) allow for the precise assignment of the molecular structure. researchgate.net For instance, the protons of the CH₂ group attached to the hydroxyl will typically appear as a distinct multiplet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nanalysis.com Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further confirming the structure. nanalysis.com In cases of complex spectra due to conformational isomers, which can occur with piperazine rings, temperature-dependent NMR studies can provide valuable information on the rotational barriers. researchgate.net

Table 2: Expected NMR Spectral Features for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Piperazine CH₂ | ~2.5 - 3.5 | Multiplets |

| ¹H | Methanol (B129727) CH₂ | ~3.5 - 4.0 | Multiplet |

| ¹H | Hydroxyl OH | Variable, depends on solvent and concentration | Singlet or Broad Singlet |

| ¹H | Amine NH | Variable, depends on solvent and concentration | Singlet or Broad Singlet |

| ¹³C | Piperazine CH₂ | ~40 - 55 | - |

| ¹³C | Methanol CH | ~60 - 70 | - |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Development and Application of High-Throughput Screening (HTS) Analytical Platforms

High-throughput screening (HTS) platforms have revolutionized the process of drug discovery and materials science by enabling the rapid testing of large numbers of compounds. In the context of this compound research, HTS analytical platforms can be employed to screen libraries of its derivatives for specific biological activities or chemical properties. nih.gov

These platforms often integrate automated liquid handling, robotic systems, and sensitive detection methods to perform thousands of assays in a short period. enthought.com For instance, a library of this compound analogs could be screened in cell-based assays to identify compounds with potential therapeutic effects. drugtargetreview.com The analytical component of HTS is critical for ensuring the quality and reproducibility of the screening data. drugtargetreview.com

The development of HTS assays often involves miniaturization, using microtiter plates with 96, 384, or even more wells. drugtargetreview.com Analytical readouts can be based on various principles, including fluorescence, luminescence, or mass spectrometry. The integration of HTS with advanced analytical techniques allows for the rapid identification of "hit" compounds from large chemical libraries, significantly accelerating the early stages of research and development. enthought.commdpi.com

Theoretical and Computational Investigations of Piperazin 2 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of piperazin-2-ylmethanol at the electronic level. These calculations provide a basis for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. wiley.comnih.gov DFT calculations have been employed to analyze various piperazine (B1678402) derivatives, providing insights that are applicable to this compound. wiley.comresearchgate.net

Studies on similar structures, such as 4-phenylpiperazine-1-ium dihydrogen phosphate, have used DFT with the B3LYP functional and the 6-311++G** basis set to optimize molecular geometry and predict structural, electronic, and vibrational properties. researchgate.net Such calculations help in understanding intermolecular interactions through analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM). researchgate.net The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are computed to understand charge transfer interactions within the molecule. wiley.comresearchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. wiley.comresearchgate.net

Local reactivity descriptors derived from DFT, such as Fukui functions and electrophilicity indices, are used to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. researchgate.netacs.org For instance, in related piperazine compounds, the nitrogen and oxygen atoms are often identified as key sites for interaction. researchgate.net

Table 1: Representative DFT-Calculated Properties for Piperazine Derivatives

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4.9 eV | Indicates chemical stability and low reactivity. researchgate.net |

| Chemical Hardness | ~2.5 eV | Suggests stability. researchgate.net |

| Chemical Softness | ~0.4 eV⁻¹ | Indicates polarizability. researchgate.net |

Note: The values presented are representative and are based on studies of similar piperazine-containing compounds. researchgate.net

Ab Initio Calculations for Fundamental Molecular Understanding

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a fundamental understanding of molecular structures and properties. pku.edu.cn These methods, including Hartree-Fock (HF) theory, are used to determine the ground-state structure and vibrational frequencies of molecules like this compound. nih.govresearchgate.net

For related piperazine derivatives, ab initio calculations have been used to optimize the molecular geometry and calculate spectroscopic data. nih.govresearchgate.net These calculations are crucial for assigning vibrational modes observed in FTIR and FT-Raman spectra. nih.govresearchgate.net Thermodynamic properties and charge distributions are also calculated and compared with experimental data to validate the computational models. nih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties, especially when electron correlation effects are significant. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govekb.eg MD simulations provide detailed information about the conformational landscape of this compound and its interactions with biological targets. nih.govcardiff.ac.uk

Conformational analysis of piperazine derivatives has shown that the piperazine ring can adopt various conformations, such as chair and boat forms. nih.gov The substituents on the ring significantly influence the preferred conformation. For 2-substituted piperazines, the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference is critical as it dictates the spatial orientation of functional groups, which in turn affects the molecule's ability to bind to a receptor. nih.gov

MD simulations are also instrumental in studying ligand binding. nih.govcardiff.ac.uk By simulating the protein-ligand complex over time, researchers can observe the stability of the binding pose and identify key interactions. nih.govnih.gov For instance, simulations can reveal how a ligand, initially bound in one orientation, may shift to a more stable pose by forming new hydrogen bonds or other interactions with the protein. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to assess the stability of the complex. ekb.egnih.gov

Molecular Docking Studies and Characterization of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is widely used to understand the interactions between small molecules like this compound derivatives and their protein targets. researchgate.netnih.gov

Docking studies have been performed on various piperazine-containing compounds to elucidate their binding modes with different receptors. researchgate.netnih.gov These studies help to identify the key amino acid residues in the binding pocket that interact with the ligand. The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking simulations of 2-piperazin-1-yl-quinazolines with the integrin αIIbβ3 have revealed the crucial protein-ligand interactions responsible for their platelet aggregation inhibitory activity. researchgate.netnih.gov

The results from docking studies are often quantified by a scoring function that estimates the binding affinity. researchgate.net These scores, along with a detailed analysis of the binding pose, provide valuable insights for structure-activity relationship (SAR) studies and for the design of more potent and selective inhibitors. researchgate.net

Table 2: Key Interactions Identified in Molecular Docking of Piperazine Derivatives

| Interaction Type | Interacting Groups on Ligand | Interacting Protein Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group, Piperazine nitrogens | Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Piperazine ring | Ala, Val, Leu, Ile, Phe, Trp |

Note: This table provides a generalized summary of potential interactions based on the functional groups of this compound and common interacting residues in proteins.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. capes.gov.br Computational models, often referred to as in silico methods, are increasingly used to predict these properties for new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles. capes.gov.brnumberanalytics.com

Various computational tools and models are available to predict ADME properties. protoqsar.combiotechnologia-journal.org These models are typically based on quantitative structure-property relationships (QSPR) and use molecular descriptors to predict properties such as:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. protoqsar.com

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD). protoqsar.com

Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). protoqsar.com

Excretion: Prediction of half-life and stability in human liver microsomes (HLM). protoqsar.com

For this compound, its physicochemical properties (e.g., molecular weight, logP, polar surface area) would be used as input for these predictive models. The presence of the polar hydroxyl and amine groups would likely influence its absorption and distribution characteristics. The piperazine ring is a common scaffold in many drugs and its metabolic fate is relatively well-studied, which can inform the predictions for this compound.

Table 3: Commonly Predicted ADME Properties

| ADME Parameter | Predicted Property | Importance in Drug Development |

|---|---|---|

| Absorption | Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier Penetration | Ability of a drug to cross the BBB and act on the central nervous system. |

| Plasma Protein Binding | Affects the fraction of free drug available to exert its pharmacological effect. | |

| Metabolism | CYP450 Inhibition/Substrate | Potential for drug-drug interactions and determines metabolic pathways. |

| Excretion | Half-life (t½) | Determines the dosing interval and duration of action. |

Note: This table outlines key ADME parameters that are routinely predicted using computational methods. capes.gov.brnumberanalytics.comprotoqsar.com

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolic Profiling of Piperazin-2-ylmethanol Derivatives

The metabolic profile of this compound derivatives has been investigated using a combination of in vitro and in vivo models to predict and confirm their biotransformation in humans. A notable study on IMID-2, a novel anticancer molecule with a piperazine (B1678402) core, provides a comprehensive example of this process. nih.gov

In vitro metabolic studies are essential for early assessment and are typically conducted using subcellular fractions like liver microsomes or S9 fractions, as well as whole-cell systems like hepatocytes. wuxiapptec.comnih.gov For the piperazine derivative IMID-2, metabolite generation was studied in vitro using rat liver microsomes, rat S9 fractions, and human liver microsomes (HLMs). nih.gov These systems contain the primary enzymes responsible for drug metabolism, allowing for the identification of likely metabolic pathways. srce.hr

Following in vitro analysis, in vivo studies are performed to understand the complete metabolic fate of the compound in a living organism. For IMID-2, in vivo metabolite profiling was carried out in rats, with metabolites identified and characterized from plasma, urine, and feces. nih.gov This dual in vitro and in vivo approach ensures a comprehensive understanding, as some metabolites may only be formed in the complex environment of a whole organism. researchgate.net The metabolite profiles from these studies are typically analyzed using advanced analytical techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS), which allows for the sensitive detection and structural elucidation of metabolites. nih.gov

Identification and Characterization of Major and Minor Metabolites

The structural characterization of metabolites is fundamental to understanding the biotransformation pathways of a drug candidate. In the case of the this compound derivative IMID-2, a total of eight metabolites were identified across both in vitro and in vivo studies. nih.gov These metabolites consisted of six Phase I and two Phase II products. nih.gov

The primary Phase I metabolic reactions observed for IMID-2 involved modifications of the piperazine ring and its substituents. These reactions included:

N-oxidation: Addition of an oxygen atom to a nitrogen on the piperazine ring.

Hydroxylation: Introduction of a hydroxyl (-OH) group onto the molecule.

Oxidative Deamination: Removal of an amino group through an oxidative process, often followed by reduction.

N-dealkylation and N-dearylation: Cleavage of alkyl or aryl groups attached to the piperazine nitrogens.

Oxidative Dechlorination: Replacement of a chlorine atom with a hydroxyl group via an oxidative mechanism. nih.gov

Phase II metabolism was characterized by glucuronidation, a common pathway where glucuronic acid is attached to the parent compound or its Phase I metabolites, significantly increasing their water solubility for easier elimination. nih.gov The plausible structures of these metabolites were established using mass fragmentation patterns. nih.gov

Below is a summary of the biotransformation pathways identified for the piperazine derivative IMID-2.

| Metabolite Type | Metabolic Reaction | Phase |

| M1 | N-Oxidation | Phase I |

| M2 | Hydroxylation | Phase I |

| M3 | Oxidative Deamination followed by reduction | Phase I |

| M4 | Oxidative Dechlorination | Phase I |

| M5 | N-Dearylation | Phase I |

| M6 | N-Dealkylation | Phase I |

| M7 | Glucuronidation | Phase II |

| M8 | Glucuronidation | Phase II |

This table is based on the findings for the piperazine derivative IMID-2 as described in the literature. nih.gov

Enzymatic Biotransformation Mechanisms and Metabolic Stability Assessment

The enzymatic mechanisms driving the metabolism of piperazine derivatives predominantly involve the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions. nih.govnih.gov Studies on various piperazine-containing molecules have shown that specific isoforms, such as CYP2D6 and CYP3A4, are often responsible for key metabolic steps like hydroxylation and demethylation. nih.govnih.govnih.gov For instance, CYP2D6 has been identified as the primary enzyme for the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several drugs. nih.gov Similarly, CYP3A4 is known to mediate various oxidative reactions on the piperazine ring and its substituents. nih.gov Phase II glucuronidation is catalyzed by UGT enzymes. nih.gov

Metabolic stability is a critical parameter assessed during drug discovery, as it influences a compound's half-life and oral bioavailability. srce.hr It is typically evaluated in vitro by incubating the compound with liver microsomes or hepatocytes and measuring the rate at which the parent compound disappears over time. nih.govsrce.hr The results are often expressed as in vitro half-life (t½) and intrinsic clearance (Clint). frontiersin.org Compounds with high metabolic stability are cleared more slowly from the body, whereas those with low stability are rapidly metabolized. srce.hr For example, in silico tools can predict sites of metabolic lability on a molecule, such as the piperazine ring, guiding chemical modifications to improve metabolic stability. frontiersin.org The use of liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, can provide a more comprehensive assessment of metabolic stability than microsomes alone. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Development of Novel Therapeutic Agents based on Piperazin-2-ylmethanol Scaffold

The rational design of new drugs based on the this compound scaffold leverages structure-activity relationship (SAR) studies to optimize interactions with specific biological targets. The piperazine (B1678402) ring often serves to improve the pharmacokinetic properties of a molecule or to correctly orient pharmacophoric groups for optimal target engagement. nih.gov

A prominent area of research has been the development of chiral (piperazin-2-yl)methanol derivatives as high-affinity ligands for sigma (σ) receptors, which are overexpressed in many tumor cell lines. researchgate.net SAR studies have revealed that specific substitutions on the piperazine nitrogens are crucial for high affinity. For instance, research has demonstrated that a p-methoxybenzyl moiety and a benzyl (B1604629) group attached to the piperazine nitrogen atoms, combined with the methanol (B129727) side chain, yield optimal affinity for the σ1 receptor. researchgate.net One such compound exhibited a high σ1 receptor affinity with a Ki value of 12.4 nM. researchgate.net This strategic design highlights the potential of these compounds as chemotherapeutic agents. researchgate.net Beyond cancer, derivatives are also being investigated for their neuroprotective properties.

Recent efforts have also focused on designing piperazine-based compounds for other therapeutic targets. In one study, novel piperazinyl-methyl-3(2H)pyridazinone derivatives were synthesized and evaluated for their anticancer activity, with computational studies supporting the experimental findings. bohrium.com Another recent example from 2024 involves the design of KRAS-G12D inhibitors, where molecular docking was used to guide the synthesis of potent compounds incorporating a piperazine-containing structure. mdpi.com

Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives as Sigma Receptor Ligands

| Compound Feature | Observation | Significance for Affinity | Reference |

|---|---|---|---|

| N-1 and N-4 Substituents | A p-methoxybenzyl moiety and a benzyl moiety on the piperazine nitrogens were found to be optimal. | Crucial for high σ1 receptor affinity. | researchgate.net |

| Alkanol Side Chain Length | A methanol side chain (-CH₂OH) provided the highest σ1 affinity (Ki = 12.4 nM). | Optimal length for receptor binding. | researchgate.net |

| Alkanol Side Chain Extension | An ethanol (B145695) side chain (-CH₂CH₂OH) resulted in slightly reduced σ1 affinity but higher selectivity over the σ2 receptor. | Modulates affinity and selectivity. | researchgate.net |

| Chirality | Enantiomerically pure compounds prepared from (S)- and (R)-aspartate both showed high affinity for σ1 and σ2 receptors. | Stereochemistry is a key factor in receptor interaction. | researchgate.net |

Advancements in Asymmetric Synthesis Towards Complex this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their stereochemistry, making asymmetric synthesis a critical area of research. Advancements in this field are enabling the creation of complex, enantiomerically pure derivatives with greater precision and efficiency.

Several sophisticated strategies have been developed:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, chiral nonracemic (piperazin-2-yl)methanols have been synthesized starting from the proteinogenic amino acid (S)-serine. researchgate.net

Chiral Auxiliary-Based Synthesis : Asymmetric synthesis of piperazine derivatives can be achieved using chiral auxiliaries, such as those derived from (R)-(–)-phenylglycinol, to direct the stereochemical outcome of key reactions. nih.gov

Catalytic Enantioselective Synthesis : Modern catalytic methods offer efficient routes to chiral piperazines. One approach involves the asymmetric α-chlorination of aldehydes using MacMillan's organocatalyst, followed by a series of transformations to furnish the desired piperazine ring. nih.gov

Photoredox Catalysis : A recent and innovative method employs blue LED light and an organic photocatalyst to construct the piperazine ring from simple starting materials. unc.edu This light-powered process allows for the creation of highly customized piperazines under mild conditions, opening new avenues for structural diversification. unc.edu